molecular formula C16H14F3NO2 B5850816 Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- CAS No. 68658-77-5

Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)-

Cat. No.: B5850816
CAS No.: 68658-77-5
M. Wt: 309.28 g/mol
InChI Key: OOMIWUDPFMCXSM-UHFFFAOYSA-N
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Description

Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- is a chemical compound that features a benzamide core substituted with an ethoxy group at the 3-position of the phenyl ring and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts that facilitate the formation of carbon-centered radicals, which then react with the benzamide precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The ethoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • Benzamide, N-(3-methoxyphenyl)-2-(trifluoromethyl)-
  • Benzamide, N-(3-fluorophenyl)-2-(trifluoromethyl)-
  • Benzamide, N-(3-chlorophenyl)-2-(trifluoromethyl)-

Uniqueness

Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)- is unique due to the presence of both the ethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, lipophilicity, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-2-22-12-7-5-6-11(10-12)20-15(21)13-8-3-4-9-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIWUDPFMCXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359582
Record name Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68658-77-5
Record name Benzamide, N-(3-ethoxyphenyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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